molecular formula C7H5Cl2N B13481433 3,5-Dichloro-4-ethenylpyridine

3,5-Dichloro-4-ethenylpyridine

Cat. No.: B13481433
M. Wt: 174.02 g/mol
InChI Key: CAWNIFRDEXKHLP-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-ethenylpyridine is an organic compound that belongs to the class of chloropyridines It is characterized by the presence of two chlorine atoms at the 3rd and 5th positions and an ethenyl group at the 4th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-ethenylpyridine can be achieved through various methods. One common approach involves the chlorination of 4-ethenylpyridine using chlorine gas under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete chlorination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include steps for purification and isolation of the final product to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-ethenylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 3,5-dichloro-4-ethylpyridine.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products Formed

    Oxidation: Formation of 3,5-dichloro-4-formylpyridine or 3,5-dichloro-4-carboxypyridine.

    Reduction: Formation of 3,5-dichloro-4-ethylpyridine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

3,5-Dichloro-4-ethenylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-ethenylpyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or disruption of cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-4-methylpyridine
  • 3,5-Dichloro-4-ethylpyridine
  • 3,5-Dichloro-4-propylpyridine

Uniqueness

3,5-Dichloro-4-ethenylpyridine is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity compared to its alkyl-substituted analogs. This unique structure allows for specific interactions and reactions that are not possible with other similar compounds.

Properties

Molecular Formula

C7H5Cl2N

Molecular Weight

174.02 g/mol

IUPAC Name

3,5-dichloro-4-ethenylpyridine

InChI

InChI=1S/C7H5Cl2N/c1-2-5-6(8)3-10-4-7(5)9/h2-4H,1H2

InChI Key

CAWNIFRDEXKHLP-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=NC=C1Cl)Cl

Origin of Product

United States

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